Moracizine, also known as Moracizine or Ethmozine, is a phenothiazine derivative originally developed as an antiarrhythmic agent. [ [], [] ] It falls under the Class I antiarrhythmic drug category according to the Vaughan-Williams classification. [ [] ] While its primary application was in clinical cardiology, Moracizine's unique pharmacological properties have made it a valuable tool in various scientific research fields.
The synthesis of Moracizine hydrochloride, the salt form commonly used, can be achieved through a multi-step process. [ [] ]
One documented method starts with 3-bromonitrobenzene and acetanilide. [ [] ] These precursors undergo alkylation followed by hydrolysis to yield the intermediate 3-nitrodiphenylamine. [ [] ] This intermediate is then subjected to a series of reactions including reduction, acylation, cyclization, alkylation, and finally, salification to produce Moracizine hydrochloride. [ [] ] This specific synthetic route reportedly achieves a total yield of 35.8%. [ [] ]
Moracizine primarily acts by blocking voltage-gated sodium channels in cardiac myocytes. [ [], [] ] This blockage primarily affects the fast inward sodium current, responsible for the rapid depolarization phase of the cardiac action potential. [ [] ] By inhibiting this current, Moracizine slows down the conduction of electrical impulses in the heart, effectively suppressing abnormal heart rhythms. [ [] ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2